molecular formula C15H12ClN3O2S B5704661 N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide

Numéro de catalogue B5704661
Poids moléculaire: 333.8 g/mol
Clé InChI: MVKVYMIXUFASJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide, also known as TPCA-1, is a small molecule inhibitor that selectively targets the nuclear factor-kappaB (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. Dysregulation of NF-κB has been implicated in a variety of diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has shown promise as a therapeutic agent in preclinical studies, and its potential applications are being actively explored.

Mécanisme D'action

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide selectively inhibits the activity of the IκB kinase (IKK) complex, which is a critical component of the NF-κB signaling pathway. The IKK complex phosphorylates IκB proteins, which leads to their degradation and allows NF-κB to translocate to the nucleus and activate target genes. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide binds to the ATP-binding site of the IKK complex and prevents its activation, thereby blocking the NF-κB pathway.
Biochemical and Physiological Effects
In preclinical studies, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and improve disease symptoms in animal models of autoimmune disorders. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer models. However, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues are not well understood and require further investigation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide is its selectivity for the IKK complex, which allows for targeted inhibition of the NF-κB pathway. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has also been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has limited solubility in water, which can make it difficult to use in some experimental settings. In addition, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues need to be carefully evaluated to avoid potential adverse effects.

Orientations Futures

Future research on N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide could focus on several areas. First, further preclinical studies are needed to evaluate the efficacy and safety of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide in various disease models. Second, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues need to be better understood to avoid potential adverse effects. Third, the development of more potent and selective inhibitors of the NF-κB pathway could improve the therapeutic potential of this approach. Fourth, the combination of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide with other therapeutic agents, such as chemotherapy and immunotherapy, could enhance its efficacy in cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide in humans.

Méthodes De Synthèse

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide can be synthesized through a multi-step chemical process involving the reaction of several intermediates. The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)thiourea to form N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide. The final product is purified by recrystallization.

Applications De Recherche Scientifique

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In autoimmune disorders, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In addition, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been investigated for its potential use in treating chronic inflammation, such as in inflammatory bowel disease and asthma.

Propriétés

IUPAC Name

4-[(4-chlorobenzoyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-11-5-1-10(2-6-11)14(21)19-15(22)18-12-7-3-9(4-8-12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKVYMIXUFASJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.